Sporidesmolide II

Description

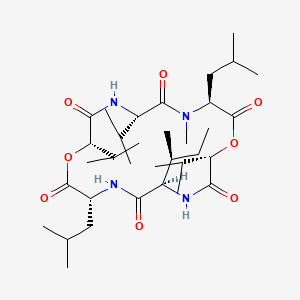

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,12-bis(2-methylpropyl)-6,9,18-tri(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60N4O8/c1-14-22(12)26-29(39)35-23(15-17(2)3)33(43)45-27(20(8)9)30(40)36-25(19(6)7)32(42)38(13)24(16-18(4)5)34(44)46-28(21(10)11)31(41)37-26/h17-28H,14-16H2,1-13H3,(H,35,39)(H,36,40)(H,37,41)/t22-,23+,24-,25-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSXAPYFZQNLPN-PMJXQHFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185833 | |

| Record name | Sporidesmolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3200-75-7 | |

| Record name | Sporidesmolide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sporidesmolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPORIDESMOLIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS1DQ8OL3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Sporidesmolide II: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a naturally occurring cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[1][2][3] Originally isolated from the fungus Pithomyces chartarum (previously known as Sporidesmium bakeri), this compound is part of a larger family of related sporidesmolide mycotoxins.[3][4] This document provides a detailed examination of its chemical structure, properties, and the experimental basis for its characterization.

Chemical Structure and Properties

This compound is a cyclohexadepsipeptide. Its structure consists of a repeating sequence of three amino acid residues and two α-hydroxy acid residues. The specific sequence, including the stereochemistry of each component, is crucial to its three-dimensional conformation and biological activity.

The formal IUPAC name for this compound is (3S,6S,9S,12R,15R,18S)-15-((S)-sec-butyl)-3,12-diisobutyl-6,9,18-triisopropyl-4-methyl-1,10-dioxa-4,7,13,16-tetraazacyclooctadecane-2,5,8,11,14,17-hexaone. More descriptively, its structure is defined as cyclo(D-alloisoleucyl-D-leucyl-L-α-hydroxyisovaleryl-L-valyl-N-methyl-L-leucyl-L-α-hydroxyisovaleryl).

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference |

| CAS Number | 3200-75-7 | |

| Molecular Formula | C₃₄H₆₀N₄O₈ | |

| Molecular Weight | 652.87 g/mol | |

| Exact Mass | 652.4411 | |

| Appearance | Crystals | |

| Melting Point | 228-230 °C | |

| Optical Rotation | [α]D²⁰ = -195° (c=0.6 in chloroform) |

Structural Diagram

The cyclic nature of this compound, composed of alternating amino and hydroxy acids, is a defining feature. The diagram below illustrates the connectivity of the constituent residues.

Experimental Protocols for Structure Elucidation

The structure of this compound was determined through a combination of chemical degradation, synthesis, and spectroscopic analysis. The foundational work was published by M. M. Shemyakin and colleagues in 1963.

Hydrolysis and Amino Acid Analysis

A standard experimental approach for determining the composition of peptides and depsipeptides involves acid hydrolysis to break the amide and ester bonds, followed by chromatographic analysis to identify and quantify the constituent amino and hydroxy acids.

Protocol for Acid Hydrolysis:

-

A sample of the depsipeptide (e.g., 1 mg) is placed in a reaction vial.

-

A mixture of 6N hydrochloric acid and acetic acid is added.

-

The vial is sealed under a nitrogen atmosphere to prevent oxidative degradation.

-

The mixture is heated at approximately 120°C for a sufficient time to ensure complete hydrolysis.

-

After cooling, the hydrolysate is dried to remove the acid.

-

The resulting mixture of amino and hydroxy acids is then analyzed using techniques such as amino acid analysis or chromatography.

Mass Spectrometry

Mass spectrometry (MS) was a key technique in the initial characterization of the sporidesmolide family, helping to determine their molecular weights and fragmentation patterns, which provided clues about their sequence.

Typical Mass Spectrometry Protocol:

-

The purified compound is dissolved in a suitable solvent.

-

The solution is introduced into the mass spectrometer.

-

The molecules are ionized using an appropriate method (e.g., Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI)).

-

The mass-to-charge ratio (m/z) of the parent ion and its fragments are measured, allowing for the determination of the molecular weight and deduction of the sequence of residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Modern structural confirmation of complex molecules like this compound relies heavily on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the chemical environment of each atom and the connectivity between them.

General NMR Workflow:

-

A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A series of NMR experiments are performed, including:

-

¹H NMR to identify the types and number of protons.

-

¹³C NMR to identify the carbon skeleton.

-

Correlation spectroscopy (COSY) to establish proton-proton couplings within residues.

-

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to link protons to their directly attached or nearby carbons.

-

-

The collective data from these experiments allows for the unambiguous assignment of all atoms in the molecule and confirms the sequence and ring structure.

The workflow for these experimental approaches can be visualized as follows:

Conclusion

The chemical structure of this compound is well-established as a cyclic hexadepsipeptide, based on classical chemical degradation methods and confirmed by modern spectroscopic techniques. Its precise arrangement of D- and L-amino acids and L-hydroxy acids defines its unique chemical character. The detailed understanding of its structure is fundamental for further research into its biosynthesis, biological activity, and potential applications in drug development.

References

Unveiling Sporidesmolide II: A Technical Guide to its Discovery, Origin, and Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a naturally occurring cyclodepsipeptide that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its discovery, fungal origin, physicochemical properties, and biosynthetic pathway. The information is presented to support further research and potential applications in drug development.

Discovery and Origin

This compound was first identified as a metabolite produced by the fungus Pithomyces chartarum [cite 9]. This fungus is known to produce a variety of secondary metabolites, including other sporidesmolides. Sporidesmolides are a class of cyclic depsipeptides, which are characterized by the presence of both peptide and ester bonds in their cyclic structure [cite 3].

Physicochemical Properties

This compound is a neutral compound with a high melting point, a characteristic feature of many cyclic depsipeptides. Detailed physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₆₀N₄O₈ | [cite 2, 8] |

| Molecular Weight | 652.86 g/mol | [cite 8, 15] |

| Melting Point | 228-230 °C | [cite 15] |

| Appearance | Solid powder | [cite 2] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Pithomyces chartarum cultures typically involves solvent extraction followed by chromatographic purification. A general protocol is outlined below:

-

Culture and Extraction: Pithomyces chartarum is cultured on a suitable medium. The fungal mycelium and spores are then harvested and dried. The dried material is extracted with a nonpolar solvent such as chloroform to isolate the sporidesmolides [cite 18].

-

Chromatographic Separation: The crude extract is subjected to column chromatography. A variety of stationary phases can be used, with elution gradients of increasing polarity to separate the different sporidesmolide congeners.

-

Final Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule [cite 2].

Biosynthesis of this compound

This compound, like other fungal depsipeptides, is synthesized by a large, multi-domain enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS) . These enzymes function as an assembly line to build the peptide chain from amino acid and α-hydroxy acid precursors without the use of ribosomes [cite 1, 3, 5].

The biosynthesis of this compound can be conceptually broken down into the following key steps, as depicted in the diagram below:

-

Activation: The constituent amino acids and α-hydroxy acids are activated by the Adenylation (A) domain of the NRPS.

-

Thiolation: The activated monomers are then transferred to the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain.

-

Elongation: The Condensation (C) domain catalyzes the formation of peptide or ester bonds between the monomers tethered to adjacent T domains, elongating the chain.

-

Modification (Optional): Some NRPS modules may contain additional domains for modifications such as N-methylation.

-

Termination and Cyclization: The final linear depsipeptide is released from the NRPS and cyclized by a Thioesterase (TE) domain.

Caption: Generalized workflow for the biosynthesis of this compound by a Non-Ribosomal Peptide Synthetase (NRPS).

Biological Activity

While extensive research has been conducted on the biological activities of various fungal depsipeptides, which are known to exhibit a wide range of effects including antimicrobial, insecticidal, and cytotoxic properties, specific biological activity data for this compound is not extensively documented in publicly available literature [cite 2, 3, 7]. Further investigation into the pharmacological properties of this compound is warranted to explore its potential as a lead compound in drug discovery.

Pithomyces chartarum: A Comprehensive Technical Guide to Sporidesmolide II Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pithomyces chartarum as a source of the cyclodepsipeptide Sporidesmolide II. It details the methodologies for the cultivation of the fungus, extraction, purification, and analysis of this compound. Furthermore, this document summarizes the current, albeit limited, understanding of the biological activity of this secondary metabolite. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction to Pithomyces chartarum and Sporidesmolides

Pithomyces chartarum is a saprophytic fungus commonly found on dead pasture grasses. While notorious for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants, this fungus also synthesizes a family of cyclodepsipeptides known as sporidesmolides.[1][2] Sporidesmolides are cyclic esters of N-methylated and other amino acids and hydroxy acids. This compound is a notable member of this family, and its production is intrinsically linked to the sporulation of the fungus.[1] This guide focuses on the practical aspects of leveraging P. chartarum for the production and study of this compound.

Cultivation of Pithomyces chartarum for this compound Production

The production of this compound is closely associated with the sporulation of P. chartarum.[1] Therefore, culture conditions that promote sporulation are essential for maximizing yields. While both surface and submerged culture techniques can be employed, surface culture on a suitable solid or semi-solid medium generally yields higher quantities of sporidesmolides due to better aeration and conditions conducive to sporulation.

Culture Media

An enriched potato carrot medium has been successfully used for the production of sporidesmolides.[2] This medium provides the necessary carbohydrates, vitamins, and minerals to support fungal growth and secondary metabolite production.

Table 1: Composition of Enriched Potato Carrot Agar (PCA)

| Component | Quantity (per 1 Liter of distilled water) |

| Potato, infusion from | 250 g |

| Carrot, infusion from | 200 g |

| Agar | 15 g |

Experimental Protocol: Preparation of Enriched Potato Carrot Agar

-

Preparation of Infusions:

-

Wash and dice 250 g of potatoes and 200 g of carrots.

-

Add the diced potatoes and carrots to 1 liter of distilled water.

-

Boil the mixture until the vegetables are soft.

-

Filter the boiled mixture through cheesecloth to collect the liquid infusion.

-

Adjust the final volume of the infusion back to 1 liter with distilled water.

-

-

Medium Formulation:

-

To the 1-liter infusion, add 15 g of agar.

-

Heat the mixture to boiling to completely dissolve the agar.

-

-

Sterilization:

-

Dispense the medium into appropriate culture vessels (e.g., flasks or Petri dishes).

-

Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.

-

-

Pouring:

-

Allow the sterilized medium to cool to approximately 45-50°C before pouring into sterile Petri dishes or slants.

-

Inoculation and Incubation

-

Inoculum Preparation: Prepare a spore suspension from a mature culture of P. chartarum in sterile water or a dilute surfactant solution.

-

Inoculation: Inoculate the surface of the prepared agar plates or slants with the spore suspension.

-

Incubation: Incubate the cultures at 24-28°C. Optimal sporulation, and thus sporidesmolide production, is often observed with a photoperiod, for example, 12 hours of light followed by 12 hours of darkness.

Extraction and Purification of this compound

The extraction and purification of this compound from P. chartarum cultures involves a multi-step process to separate it from other fungal metabolites and cellular components. The following protocol is a general guideline and may require optimization based on the specific culture conditions and scale of production.

Experimental Workflow: Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

-

Harvesting: After sufficient incubation (e.g., 14-21 days), harvest the fungal biomass (mycelia and spores) from the agar surface.

-

Solvent Extraction:

-

Submerge the harvested biomass in a solvent mixture, such as chloroform:methanol (2:1, v/v).

-

Homogenize or agitate the mixture for several hours to ensure thorough extraction.

-

-

Filtration and Concentration:

-

Filter the mixture to separate the solvent extract from the fungal debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection: Collect fractions of the eluate.

-

Plate Preparation: Use pre-coated silica gel TLC plates.

-

Spotting: Apply a small spot of each collected fraction onto the baseline of the TLC plate.

-

Development: Develop the plate in a sealed chamber containing an appropriate solvent system (e.g., chloroform:methanol, 95:5, v/v).

-

Visualization: Visualize the separated spots under UV light or by staining with a suitable reagent (e.g., iodine vapor or ceric sulfate).

-

Identification: Compare the retention factor (Rf) of the spots with a known standard of this compound, if available.

-

Pooling: Combine the fractions that show a prominent spot corresponding to this compound.

For obtaining highly pure this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation. |

Biological Activity of this compound

The biological activities of many fungal secondary metabolites are of significant interest to the pharmaceutical industry. However, specific data on the biological effects of this compound are currently limited in the scientific literature. General studies on related cyclodepsipeptides suggest potential cytotoxic and other pharmacological activities. Further research is required to fully elucidate the bioactivity profile of this compound.

Cytotoxicity

Preliminary studies on other fungal secondary metabolites have demonstrated cytotoxic effects against various cancer cell lines. It is plausible that this compound may also exhibit such properties.

Table 3: Representative IC50 Values for a Fungal Secondary Metabolite (Compound 2) Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Skin | 33.8 |

| T47D | Breast | 44.8 |

Potential Mechanism of Action

Should this compound demonstrate cytotoxic activity, its mechanism of action would be a critical area of investigation. Potential mechanisms could involve the induction of apoptosis (programmed cell death) through various signaling pathways.

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Sporidesmolide II in Fungi

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of Sporidesmolide II, a cyclic hexadepsipeptide produced by the fungus Pseudopithomyces chartarum (formerly Pithomyces chartarum). While the complete biosynthetic gene cluster for sporidesmolides has not yet been experimentally characterized, this document outlines a hypothesized pathway based on the principles of non-ribosomal peptide synthesis, the known structure of this compound, and the available genomic data for the producing organism. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, drug discovery, and fungal secondary metabolism.

Introduction to this compound

This compound is a member of the sporidesmolide family of cyclic depsipeptides, which are secondary metabolites produced by the fungus P. chartarum. These compounds are of interest due to their complex chemical structures and potential biological activities. This compound is a cyclohexadepsipeptide, meaning it is a cyclic molecule composed of six alternating amino acid and α-hydroxy acid residues. The structure of this compound is cyclo-(L-Val-L-N-Me-Leu-L-α-hydroxyisovaleryl-D-allo-Ile-D-Leu-L-α-hydroxyisovaleryl). The biosynthesis of such complex peptides in fungi is not mediated by ribosomes but by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be catalyzed by a multi-modular NRPS. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific precursor molecule (an amino acid or an α-hydroxy acid) into the growing peptide chain. The sequence of modules on the NRPS dictates the sequence of residues in the final product.

Precursor Molecules

Based on the structure of this compound, the following precursor molecules are required for its biosynthesis:

-

Amino Acids:

-

L-Valine

-

L-Leucine (which is subsequently N-methylated)

-

D-allo-Isoleucine

-

D-Leucine

-

-

α-Hydroxy Acids:

-

L-α-Hydroxyisovaleric acid (two molecules)

-

The presence of D-amino acids suggests the action of an epimerization (E) domain within the corresponding NRPS modules. The N-methylated leucine indicates the presence of an N-methyltransferase (MT) domain.

The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The biosynthesis is hypothesized to proceed via a six-module NRPS, which may be a single large protein or composed of multiple interacting proteins. The proposed sequence of events is as follows:

-

Initiation: The first module's adenylation (A) domain selects and activates L-Valine as an aminoacyl-adenylate. This is then loaded onto the thiolation (T) domain (also known as a peptidyl carrier protein or PCP) of the first module.

-

Elongation (Modules 2-6):

-

Module 2: Activates L-Leucine, which is then N-methylated by an integrated MT domain before or after being loaded onto the T domain. The condensation (C) domain of this module catalyzes the formation of a peptide bond between the L-Valine from module 1 and the N-methyl-L-Leucine of module 2.

-

Module 3: Activates L-α-hydroxyisovaleric acid. The C domain catalyzes the formation of an ester bond (a depside bond) between the growing dipeptide and the hydroxy acid.

-

Module 4: Activates L-Isoleucine. An epimerization (E) domain then converts it to D-allo-Isoleucine. The C domain forms a peptide bond.

-

Module 5: Activates L-Leucine, which is then epimerized to D-Leucine by an E domain. The C domain forms a peptide bond.

-

Module 6: Activates a second molecule of L-α-hydroxyisovaleric acid. The C domain forms an ester bond.

-

-

Termination and Cyclization: A C-terminal thioesterase (TE) domain catalyzes the release of the linear hexadepsipeptide from the NRPS and facilitates its macrocyclization to form the final this compound structure.

Quantitative Data

Currently, there is a lack of specific quantitative data such as enzyme kinetics for the this compound biosynthetic enzymes in the published literature. However, older studies have reported on the production yields of total sporidesmolides from cultures of P. chartarum.

| Fungal Strain | Culture Condition | Yield of Total Sporidesmolides | Reference |

| P. chartarum (Herbarium no. 74873) | Enriched potato carrot medium | Correlation with fungal growth observed | (Done et al., 1961) |

| Wild & Laboratory Isolates | Surface and submerged culture | Highly variable between isolates | (Dingley et al., 1962) |

Experimental Protocols for Pathway Elucidation

The following sections outline the detailed experimental methodologies that would be employed to identify and characterize the biosynthetic pathway of this compound.

Bioinformatic Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the putative sporidesmolide BGC in the genome of P. chartarum.

Methodology:

-

Obtain the sequenced genome of a sporidesmolide-producing strain of P. chartarum. The genome of strain 91/35/29 is publicly available.[1][2]

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for NRPS gene clusters.[3][4][5]

-

Analyze the output for a candidate BGC containing a large NRPS gene with at least six modules.

-

Examine the domain architecture of the predicted NRPS modules (A-T-C, E, MT domains) to see if it aligns with the structure of this compound.

-

Predict the substrate specificity of the adenylation (A) domains using tools that analyze the key amino acid residues in the binding pocket.

-

Compare the predicted modular organization and substrate specificities with the known structure of this compound to identify the most likely BGC.

Gene Knockout and Heterologous Expression

Objective: To experimentally validate the function of the candidate BGC.

Methodology:

-

Gene Knockout:

-

Design a knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target NRPS gene.

-

Transform P. chartarum protoplasts with the knockout cassette.

-

Select for transformants and confirm the gene deletion by PCR and Southern blotting.

-

Cultivate the knockout mutant and the wild-type strain under sporidesmolide-producing conditions.

-

Analyze the culture extracts by LC-MS to confirm the abolishment of this compound production in the mutant.

-

-

Heterologous Expression:

-

Clone the entire putative BGC into a suitable expression vector.

-

Transform a well-characterized fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, with the BGC-containing vector.

-

Cultivate the heterologous host.

-

Extract the culture medium and mycelium and analyze by LC-MS for the production of this compound.

-

Isotopic Labeling and Precursor Feeding Studies

Objective: To definitively identify the precursor molecules incorporated into this compound.

Methodology:

-

Precursor Feeding:

-

Supplement the culture medium of wild-type P. chartarum with stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled valine, leucine, isoleucine).

-

After a suitable incubation period, extract the sporidesmolides.

-

Analyze the purified this compound by mass spectrometry to detect the mass shift corresponding to the incorporation of the labeled precursor.

-

-

Isotopic Labeling:

-

This technique is used to trace the path of atoms from a primary metabolic source (like glucose) into the final product.

-

Grow P. chartarum on a medium containing a uniformly ¹³C-labeled carbon source (e.g., [U-¹³C]-glucose).

-

Isolate this compound and analyze it by ¹³C-NMR and mass spectrometry to determine the labeling pattern. This can help confirm the origin of the carbon skeleton of the α-hydroxy acids.

-

In Vitro Biochemical Characterization of NRPS Domains

Objective: To determine the substrate specificity of the individual adenylation (A) domains of the this compound NRPS.

Methodology:

-

Cloning and Expression:

-

Clone the DNA sequence of each individual A domain (or A-T didomain) into an expression vector.

-

Express the recombinant proteins in E. coli and purify them.

-

-

ATP-PPi Exchange Assay:

-

This is a classic method to measure the amino acid-dependent activation of ATP by an A domain.

-

Incubate the purified A domain with ATP, Mg²⁺, and a radiolabeled pyrophosphate ([³²P]PPi).

-

Add a specific amino acid or hydroxy acid substrate. If the substrate is activated, the reverse reaction will incorporate the [³²P]PPi into ATP.

-

Measure the amount of [³²P]ATP formed to quantify the activity.

-

-

Colorimetric or Spectrophotometric Assays:

-

Alternative non-radioactive assays can be used, such as those that measure pyrophosphate (PPi) release using a coupled enzymatic reaction that leads to a change in absorbance.

-

Conclusion and Future Directions

The biosynthesis of this compound presents a classic example of a fungal non-ribosomal peptide synthesis pathway. While the exact genetic and enzymatic machinery remains to be experimentally validated, the framework presented in this guide provides a robust, scientifically-grounded hypothesis. The genome sequence of P. chartarum is a vital resource that now enables targeted research to uncover this pathway.

Future research should focus on the bioinformatic identification and subsequent experimental validation of the sporidesmolide BGC. Gene knockout and heterologous expression studies will be crucial to definitively link the gene cluster to the product. Detailed biochemical characterization of the NRPS and its domains will provide insights into the catalytic mechanisms and substrate specificities that govern the assembly of this complex natural product. Such knowledge is not only fundamental to understanding fungal secondary metabolism but also opens avenues for the engineered biosynthesis of novel depsipeptides with potentially valuable therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Understanding antiSMASH Output - antiSMASH Documentation [docs.antismash.secondarymetabolites.org]

- 4. researchgate.net [researchgate.net]

- 5. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Presence: A Technical Guide to the Natural Occurrence of Sporidesmolide II

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the natural occurrence of Sporidesmolide II, a cyclodepsipeptide produced by the saprophytic fungus Pseudopithomyces chartarum (formerly known as Pithomyces chartarum). This microorganism is infamously associated with facial eczema in ruminants, a condition triggered by the ingestion of its toxic spores. While much of the research focus has been on the co-produced toxin, sporidesmin, this document consolidates the available knowledge on this compound, offering insights into its environmental prevalence, analytical methodologies for its detection, and a prospective look into its biosynthesis.

Natural Occurrence and Environmental Niche

This compound is a secondary metabolite produced by the fungus Pseudopithomyces chartarum. This fungus is cosmopolitan but thrives in regions with warm, humid climates, making it particularly prevalent in pastures in countries like New Zealand.[1] The primary habitat for P. chartarum is the litter of pasture grasses, where it grows as a saprophyte on dead and decaying plant material.[1] The production of sporidesmolides, including this compound, is intrinsically linked to the lifecycle of the fungus, with higher concentrations often associated with periods of active growth and sporulation.[2]

While the presence of P. chartarum on pasture grasses is well-documented, specific quantitative data on the concentration of this compound in these environments remains limited. Research has historically prioritized the quantification of the more acutely toxic sporidesmin. However, the co-occurrence of these metabolites suggests that environments contaminated with sporidesmin are also likely to contain this compound.

Table 1: Environmental Sources of Pseudopithomyces chartarum

| Environmental Source | Description |

| Pasture Grasses | Primarily found on the dead litter of various grass species, including ryegrass.[1] |

| Decaying Plant Material | Saprophytic growth on a wide range of dead plant matter. |

| Soil | Spores and mycelia can be present in the topsoil of contaminated pastures. |

Experimental Protocols for Detection and Quantification

The analysis of this compound from environmental matrices typically involves extraction followed by chromatographic separation and detection. Given its chemical nature as a cyclodepsipeptide, methods analogous to those used for other non-ribosomal peptides from fungal sources are applicable.

Sample Collection and Preparation

-

Pasture Grass Sampling: Collect samples of pasture grass, focusing on the basal litter where P. chartarum proliferation is highest.

-

Drying: Samples should be air-dried or freeze-dried to prevent microbial degradation of the target analyte.

-

Grinding: The dried plant material is ground to a fine powder to increase the surface area for efficient extraction.

Extraction

A solid-liquid extraction (SLE) approach is typically employed.

-

Solvent System: A polar organic solvent, such as methanol or a mixture of methanol and water, is commonly used for extraction.

-

Procedure:

-

A known weight of the ground sample is suspended in the extraction solvent.

-

The suspension is agitated for a defined period (e.g., 1-2 hours) using a shaker or sonicator to facilitate the transfer of this compound into the solvent.

-

The mixture is then centrifuged or filtered to separate the solid plant material from the liquid extract.

-

The extraction process may be repeated to ensure maximum recovery.

-

Purification and Concentration

The crude extract often contains a complex mixture of compounds that can interfere with analysis. A cleanup step is therefore necessary.

-

Liquid-Liquid Partitioning: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove highly polar or non-polar impurities.

-

Solid-Phase Extraction (SPE): SPE is a more targeted cleanup method. A C18 or similar reversed-phase sorbent is commonly used.

-

The extract is loaded onto the conditioned SPE cartridge.

-

The cartridge is washed with a weak solvent to remove polar interferences.

-

This compound is then eluted with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Concentration: The purified extract is concentrated under a stream of nitrogen or using a rotary evaporator to increase the analyte concentration before analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[3]

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of this compound and one or more of its characteristic product ions. This highly selective technique minimizes matrix interference and allows for accurate quantification.

-

Table 2: Key Parameters for LC-MS/MS Analysis of this compound

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺, [M+Na]⁺, or [M+K]⁺ (to be determined for this compound) |

| Product Ions (m/z) | At least two characteristic fragment ions for confirmation |

| Collision Energy | Optimized for fragmentation of the precursor ion |

Biosynthesis of this compound: A Look into the Genome

This compound is a cyclodepsipeptide, a class of non-ribosomal peptides (NRPs). The biosynthesis of NRPs is carried out by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). The recent sequencing of the Pseudopithomyces chartarum genome has provided a foundation for identifying the gene cluster responsible for sporidesmolide biosynthesis.

While the gene cluster for the co-produced toxin, sporidesmin, has been putatively identified, the specific cluster for sporidesmolides has not yet been definitively characterized. However, based on the known structure of this compound and the general principles of NRPS-mediated synthesis, a hypothetical biosynthetic pathway can be proposed.

The biosynthesis would be initiated by an NRPS enzyme that activates and tethers the constituent amino and hydroxy acids as thioesters. The NRPS would be organized into modules, with each module responsible for the incorporation of a single monomer. The domains within each module would perform specific functions:

-

Adenylation (A) domain: Selects and activates the specific amino or hydroxy acid.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Tethers the activated monomer.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond.

-

Epimerization (E) domain: (If present) Converts L-amino acids to their D-isomers.

-

Thioesterase (TE) domain: Catalyzes the release and cyclization of the final peptide chain.

A putative biosynthetic gene cluster for this compound in P. chartarum would be expected to contain one or more NRPS genes encoding the necessary modules and domains to assemble the molecule from its constituent L-valine, L-leucine, and 2-hydroxy-isovaleric acid precursors.

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways in which this compound is involved and its precise biological activities. While it is known to be produced by a toxigenic fungus, its own toxicological profile and mechanism of action are not well understood, especially in comparison to the extensively studied sporidesmin. Further research is required to elucidate the biological role of this compound, both in the producing organism and in any organisms that may come into contact with it in the environment.

Visualizations

To aid in the understanding of the concepts presented, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

This compound represents an understudied metabolite from a fungus of significant agricultural importance. While its natural occurrence is tied to the presence of Pseudopithomyces chartarum in pastures, a concerted effort is needed to quantify its prevalence in various environmental matrices. The development and validation of specific and sensitive analytical methods, such as the LC-MS/MS protocol outlined here, are crucial for this endeavor. Furthermore, the availability of the P. chartarum genome opens up exciting avenues for elucidating the biosynthetic gene cluster of sporidesmolides, which will provide a deeper understanding of the metabolic potential of this fungus. Finally, future research should focus on characterizing the biological activities of this compound to determine its ecological role and any potential impacts on animal or human health.

References

Sporidesmolide II: A Literature Review for Preliminary Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sporidesmolide II is a cyclodepsipeptide produced by the fungus Pithomyces chartarum. While its chemical structure has been elucidated, a comprehensive review of the existing scientific literature reveals a significant gap in the understanding of its specific biological activities. Publicly available data on its cytotoxicity, potential anticancer properties, and its effects on cellular signaling pathways are notably absent. This technical guide, therefore, aims to provide a foundational understanding of this compound by contextualizing it within the broader class of fungal cyclodepsipeptides, for which a greater body of research exists. This document will summarize the known information about this compound, present quantitative data and experimental methodologies for analogous, well-studied fungal cyclodepsipeptides, and illustrate relevant signaling pathways and experimental workflows. This approach is intended to equip researchers with the necessary background to inform preliminary research and hypothesis-driven investigation into the potential therapeutic applications of this compound.

Introduction to this compound and Fungal Cyclodepsipeptides

This compound belongs to the diverse family of cyclodepsipeptides, which are cyclic peptides containing at least one ester bond in addition to amide bonds. These natural products are synthesized by various fungi and have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, insecticidal, and anticancer properties.

This compound is a known metabolite of Pithomyces chartarum, a fungus notorious for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants.[1][2][3] While the toxicity of sporidesmin is well-documented, the biological effects of the co-occurring sporidesmolides, including this compound, remain largely unexplored in the public scientific literature. A 2018 review on fungal cyclodepsipeptides lists this compound but provides no associated biological activity, referencing a 1976 publication focused on its structural elucidation.[4]

Given the lack of specific data for this compound, this guide will leverage data from other fungal cyclodepsipeptides that have demonstrated cytotoxic and anticancer activities. This comparative approach will provide a valuable framework for designing future studies on this compound.

Quantitative Data on the Cytotoxic Activity of Fungal Cyclodepsipeptides

To provide a quantitative perspective on the potential of fungal cyclodepsipeptides as anticancer agents, the following table summarizes the cytotoxic activities of several well-characterized compounds from this class against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cyclodepsipeptide | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |

| PM181110 | Phomopsis glabrae | 40 human cancer cell lines (mean) | 0.089 | [4] |

| Stereocalpin A | Ramalina terebrata | HT-29 (Colon) | Not specified | |

| Fusanils A & B | Fusarium sp. | A549 (Lung), NCI-H1944 (Lung) | 6.52 - 45.20 | |

| Isaridin H | Isaria sp. | Alternaria solani (Antifungal) | 15.6 | |

| Beauvericin | Cordyceps cicadae | HepG2 (Liver), HepG2/ADM (Liver, Adriamycin-resistant) | 2.40 - 14.48 |

Experimental Protocols

The following sections detail standardized experimental protocols that are commonly employed to assess the cytotoxicity and apoptotic effects of natural products like cyclodepsipeptides. These methodologies can serve as a template for the investigation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a fungal cyclodepsipeptide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, which is characteristic of late-stage apoptosis or necrosis.

Protocol:

-

Cell Treatment: Seed and treat cells with the test compound as described for the cytotoxicity assay.

-

Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Signaling Pathways in Fungal Cyclodepsipeptide-Induced Apoptosis

While the specific molecular targets of most fungal cyclodepsipeptides are not fully elucidated, several studies have implicated the modulation of key signaling pathways involved in cell survival and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, the aberrant activation of MAPK pathways often promotes cell survival and proliferation. Some anticancer agents exert their effects by modulating this pathway to induce apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its constitutive activation is a common feature in many cancers and contributes to resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer therapy. Certain natural products have been shown to induce apoptosis in cancer cells by downregulating the activity of the PI3K/Akt pathway.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate a conceptual signaling pathway and a typical experimental workflow relevant to the study of fungal cyclodepsipeptides.

Caption: Conceptual signaling pathway potentially modulated by fungal cyclodepsipeptides.

Caption: Experimental workflow for investigating the anticancer properties of this compound.

Conclusion and Future Directions

This compound remains an enigmatic fungal secondary metabolite with untapped potential. The lack of published data on its biological activities presents a clear opportunity for novel research. By employing the established methodologies outlined in this guide and drawing parallels from the broader class of fungal cyclodepsipeptides, researchers can embark on a systematic investigation of this compound. Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from Pithomyces chartarum cultures.

-

In Vitro Screening: Conducting comprehensive cytotoxicity screening against a panel of human cancer cell lines to identify potential anticancer activity.

-

Mechanism of Action Studies: If cytotoxic activity is observed, elucidating the underlying mechanism of cell death, with a focus on apoptosis induction and the modulation of key signaling pathways like MAPK and PI3K/Akt.

-

In Vivo Studies: For promising in vitro results, progressing to in vivo animal models to evaluate the antitumor efficacy and safety profile of this compound.

The exploration of this compound's biological activities could unveil a novel therapeutic agent and contribute significantly to the field of natural product-based drug discovery.

References

Biological Significance of Depsipeptides from Pithomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological significance of depsipeptides isolated from fungi of the genus Pithomyces. The content herein summarizes the current scientific understanding of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and drug development endeavors.

Introduction to Pithomyces Depsipeptides

Depsipeptides are a class of cyclic peptides in which one or more amide bonds are replaced by ester bonds. Fungi of the genus Pithomyces are known producers of a variety of these secondary metabolites, some of which exhibit significant biological activities, ranging from antimicrobial to potent cytotoxic effects. Notable depsipeptides from Pithomyces include pithohirolide, the sporidesmolides, pithomycolide, and the well-characterized mycotoxin, sporidesmin. This guide will delve into the known biological activities and mechanisms of these compounds.

Biological Activities of Key Pithomyces Depsipeptides

The biological activities of depsipeptides from Pithomyces are diverse. While some, like pithohirolide, show promise as antimicrobial agents, others, such as sporidesmin, are potent toxins. Conversely, certain depsipeptides like the sporidesmolides appear to lack significant antibiotic activity[1].

Pithohirolide: An Antimicrobial Agent

Pithohirolide, a novel tetradepsipeptide isolated from Pithomyces chartarum, has demonstrated noteworthy antimicrobial properties. It is active against both Gram-positive bacteria and yeast.[2]

Sporidesmin: A Potent Hepatotoxin

Sporidesmin is a mycotoxin produced by Pithomyces chartarum and is the causative agent of "facial eczema" in ruminants.[3][4] Its toxicity is primarily directed towards the liver and biliary tract, leading to severe liver damage.[5] The mechanism of toxicity is attributed to its ability to induce severe oxidative stress. Studies on the human hepatoma cell line HepG2 have shown that sporidesmin can induce a loss of cell adhesion.

Sporidesmolides and Pithomycolide

In contrast to the potent bioactivity of sporidesmin, the sporidesmolides, also produced by Pithomyces chartarum, have been reported to lack demonstrable antibiotic activity. The specific biological activities of pithomycolide are not as well-documented in the currently available literature.

Fusaristatin C

A study on a Pithomyces species also led to the isolation of fusaristatin C, a lipodepsipeptide. However, this particular compound did not exhibit antimicrobial or cytotoxic activity in the assays conducted.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of depsipeptides from Pithomyces.

Table 1: Antimicrobial Activity of Pithohirolide

| Compound | Test Organism | MIC (µg/mL) |

| Pithohirolide | Staphylococcus aureus | 3.1 |

| Pithohirolide | Saccharomyces cerevisiae | 3.1 |

Table 2: Cytotoxicity of Sporidesmin

| Compound | Cell Line | Concentration (µg/mL) | Observed Effect |

| Sporidesmin | HepG2 (human hepatoma) | 1 and 4 | Loss of cell adhesion without immediate apoptosis or necrosis |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Pithomyces depsipeptides.

Isolation and Purification of Depsipeptides from Pithomyces chartarum

This protocol is a generalized procedure based on common practices for the extraction and purification of fungal secondary metabolites.

-

Fungal Culture: Pithomyces chartarum is cultured on a suitable solid medium, such as potato dextrose agar, or in a liquid medium to promote growth and secondary metabolite production. Incubation is typically carried out for 2-4 weeks at 25-28°C.

-

Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate or chloroform. The extraction is repeated multiple times to ensure a high yield.

-

Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel or other suitable stationary phases. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute different fractions.

-

Purification: Fractions showing biological activity or containing compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Structure Elucidation: The structure of the purified depsipeptides is determined using spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution method is a standard procedure for determining the MIC of antimicrobial compounds.

-

Preparation of Inoculum: A fresh culture of the test microorganism (Staphylococcus aureus or Saccharomyces cerevisiae) is grown to the logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compound: The purified depsipeptide (e.g., pithohirolide) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for S. aureus, 30°C for S. cerevisiae) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the depsipeptide that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Culture: Adherent cells, such as HepG2, are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight in a suitable culture medium.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test depsipeptide (e.g., sporidesmin). A vehicle control (medium with the solvent used to dissolve the compound) is also included. The cells are then incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Sporidesmin-Induced Oxidative Stress

The primary mechanism of sporidesmin's toxicity is the induction of oxidative stress through a redox cycling process. The disulfide bridge in the sporidesmin molecule is crucial for this activity. In the presence of cellular thiols, such as glutathione (GSH), sporidesmin is reduced to its dithiol form. This dithiol form is unstable and readily autoxidizes, transferring electrons to molecular oxygen to generate superoxide radicals (O₂⁻). This process regenerates the disulfide form of sporidesmin, allowing it to re-enter the cycle. The superoxide radicals can then be converted to other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), leading to widespread cellular damage.

Caption: Mechanism of Sporidesmin-Induced Oxidative Stress.

Conclusion and Future Perspectives

The depsipeptides produced by Pithomyces species represent a chemically diverse group of natural products with a range of biological activities. Pithohirolide shows potential as a lead compound for the development of new antimicrobial agents. In contrast, the potent toxicity of sporidesmin, driven by its ability to induce severe oxidative stress, makes it a valuable tool for studying mechanisms of mycotoxicosis and liver injury. The lack of significant antibiotic activity in sporidesmolides highlights the structural specificity required for biological function within this class of compounds.

Future research should focus on the isolation and characterization of novel depsipeptides from a wider range of Pithomyces species to explore their therapeutic potential. Further investigation into the specific cellular targets of these compounds and their detailed mechanisms of action will be crucial for advancing their development as either therapeutic agents or as probes for biological processes. For compounds with promising activity, such as pithohirolide, structure-activity relationship studies will be essential to optimize their efficacy and pharmacokinetic properties.

References

- 1. Edge Attributes | Graphviz [graphviz.org]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

Understanding the Ecological Role of Sporidesmolide II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide II, a cyclodepsipeptide produced by the saprophytic and phytopathogenic fungus Pithomyces chartarum, is a secondary metabolite with a potential, yet largely uncharacterized, ecological role. As a member of the broader class of cyclodepsipeptides, it is presumed to possess a range of biological activities that contribute to the competitive fitness of its producing organism. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, and inferred ecological functions based on the known activities of related compounds and the ecology of Pithomyces chartarum. While specific quantitative data for this compound is limited in publicly available literature, this guide furnishes detailed experimental protocols for the types of assays that would be employed to elucidate its antimicrobial, phytotoxic, and cytotoxic properties. Furthermore, this document presents visual workflows and pathways to aid in the conceptualization of its biosynthesis and experimental investigation.

Introduction

Pithomyces chartarum is a globally distributed fungus, notorious for its production of the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants.[1][2] This fungus thrives as a saprophyte on dead plant material in pastures, playing a role in decomposition.[3] However, it can also act as a plant pathogen, causing leaf blight on various grasses and other plants.[4][5] Beyond sporidesmin, P. chartarum synthesizes a variety of other secondary metabolites, including a family of cyclodepsipeptides known as sporidesmolides.

This compound is a member of this family, characterized by a cyclic structure of alternating amino and hydroxy acids. Cyclodepsipeptides, as a class, are known for a wide array of biological activities, including antimicrobial, phytotoxic, insecticidal, and cytotoxic effects. These activities suggest that sporidesmolides, including this compound, likely play a crucial role in the ecological interactions of P. chartarum, aiding in competition with other microorganisms, deterring fungivores, and potentially contributing to its phytopathogenicity. This guide aims to synthesize the available information and provide a framework for the further investigation of this compound's ecological significance.

Biosynthesis of Sporidesmolides

The biosynthesis of sporidesmolides, like other cyclodepsipeptides, is carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPS). These enzymatic complexes activate and link together amino and hydroxy acid monomers in a specific sequence. The biosynthesis of this compound is notably influenced by the availability of specific stereoisomers of amino acids in the growth medium.

References

Initial Characterization of Sporidesmolide II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a cyclic depsipeptide, a class of secondary metabolites produced by the fungus Pithomyces chartarum. As a member of the sporidesmolide family, it shares a common structural framework with other related compounds isolated from this fungal species. This document provides a comprehensive overview of the initial characterization of this compound, detailing its physicochemical properties, structural elucidation, and what is known of its biological activity. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and the development of novel therapeutic agents.

Physicochemical and Structural Characterization

This compound is distinguished by its specific molecular composition and stereochemistry, which dictate its physical and chemical properties. It is also known by the systematic name 2-D-Alloisoleucine sporidesmolide I, indicating its structural relationship to Sporidesmolide I.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₆₀N₄O₈ | [1] |

| Molecular Weight | 652.86 g/mol | [1] |

| Melting Point | 228-230 °C | [1] |

| Specific Rotation | [α]D²⁰ = -195° (c=0.6, CHCl₃) | [1] |

| CAS Registry Number | 3200-75-7 | [1] |

The structure of this compound is a cyclic hexadepsipeptide, meaning it is composed of six alternating amino acid and α-hydroxy acid residues linked by amide and ester bonds. The constituent residues of this compound are D-alloisoleucine, L-valine, L-leucine, L-N-methylleucine, L-2-hydroxy-isovaleric acid, and L-2-hydroxy-isovaleric acid. The stereochemistry of the constituent residues is believed to be the same as that of the related sporidesmolides IV and V.

Experimental Protocols

Isolation and Purification of Sporidesmolides

The general procedure for the extraction and initial purification of the total sporidesmolide fraction from cultures of Pithomyces chartarum is outlined below. It should be noted that further chromatographic steps are necessary to isolate pure this compound.

Workflow for Sporidesmolide Extraction

Caption: General workflow for the extraction and purification of this compound.

-

Culturing: Pithomyces chartarum is cultured on a suitable medium, such as potato carrot broth, to promote growth and sporulation.

-

Extraction: The dried mycelial felts are briefly washed with chloroform to extract the lipophilic sporidesmolides from the spore surface.

-

Purification: The chloroform extract is evaporated to yield a crude mixture of sporidesmolides. Pure this compound is then isolated from this mixture using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Structural Elucidation Methodologies

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques and chemical degradation methods.

Logical Flow for Structure Elucidation

Caption: Methodological approach for the structural elucidation of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide information about the sequence of the amino and hydroxy acid residues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are used to identify the individual spin systems of the amino and hydroxy acid residues and to establish the connectivity between them, thus confirming the sequence. Comparative analysis of the ¹³C NMR spectra with related sporidesmolides can provide insights into the stereochemistry.

-

Hydrolysis and Chiral Analysis: Acid or base hydrolysis of the depsipeptide breaks the amide and ester bonds, releasing the constituent amino acids and hydroxy acids. These can then be identified and their stereochemistry determined by comparison with authentic standards using techniques such as chiral gas chromatography or HPLC.

Biological Activity

The biological activity of this compound has not been extensively characterized. Early studies on the crude mixture of sporidesmolides from P. chartarum suggested little to no antibiotic activity. However, the broader class of cyclic depsipeptides is known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. Further investigation is required to determine the specific bioactivity profile of pure this compound. There is currently no information available regarding any specific signaling pathways or mechanisms of action for this compound.

Conclusion

This compound is a cyclic depsipeptide with a defined chemical structure and physicochemical properties. This document has summarized the foundational knowledge regarding its characterization, including methods for its isolation and structural determination. While its biological activity remains largely unexplored, its classification as a cyclic depsipeptide suggests potential for interesting pharmacological properties. This technical guide serves as a starting point for further research into this and other related natural products, which may hold promise for future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sporidesmolide II from Pithomyces chartarum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a cyclic depsipeptide produced by the fungus Pithomyces chartarum (also known as Pseudopithomyces chartarum).[1][2] Cyclic depsipeptides are a class of natural products known for a wide range of biological activities, including antitumor, anthelmintic, insecticidal, antibiotic, and immunosuppressant properties.[3][4][5] This document provides detailed protocols for the cultivation of P. chartarum, extraction of this compound, and its subsequent purification and analysis. The methodologies presented are synthesized from established procedures for the isolation of sporidesmolides and other fungal cyclodepsipeptides.

Part 1: Cultivation of Pithomyces chartarum

Successful extraction of this compound begins with the effective cultivation of Pithomyces chartarum to promote the production of the target metabolite. Sporidesmolide production is closely associated with sporulation. Optimal conditions for growth and mycotoxin production are crucial for achieving a high yield.

Protocol 1: Fungal Culture and Sporulation

This protocol outlines the steps for growing P. chartarum in both surface and submerged cultures, which have been shown to be effective for producing sporidesmolides.

Materials:

-

Pithomyces chartarum culture (e.g., from a culture collection)

-

Potato Dextrose Agar (PDA) plates

-

Enriched Potato Carrot (EPC) liquid medium (see preparation below)

-

Sterile Roux bottles or Erlenmeyer flasks

-

Incubator with temperature and light control

-

Shaker incubator (for submerged culture)

EPC Medium Preparation (per liter):

-

Prepare a decoction by boiling 200 g of sliced potatoes and 20 g of sliced carrots in water.

-

Filter the decoction and adjust the volume to 1 liter.

-

Add 10 g of glucose and 0.5 g of ammonium sulfate.

-

Sterilize by autoclaving at 121°C for 15 minutes.

Procedure:

-

Activation of Culture: Inoculate P. chartarum onto PDA plates and incubate at 24°C until sufficient growth is observed.

-

Inoculation:

-

Surface Culture: Inoculate the EPC liquid medium in Roux bottles with agar plugs from the PDA culture.

-

Submerged Culture: Inoculate the EPC liquid medium in Erlenmeyer flasks with agar plugs. Place the flasks on a shaker incubator at 120-150 rpm.

-

-

Incubation:

-

Incubate the cultures at a temperature between 20-25°C, which is optimal for mycotoxin production.

-

Expose the cultures to near UV-light to stimulate conidia production, which is linked to sporidesmolide synthesis. A 12-hour light/12-hour dark cycle can be employed.

-

-

Harvesting: After 14-21 days of incubation, harvest the fungal biomass (mycelia and spores) by filtration through cheesecloth or a similar filter. The biomass can be freeze-dried or used directly for extraction.

Part 2: Extraction of this compound

The extraction of this compound, a lipophilic cyclodepsipeptide, from the fungal biomass requires the use of organic solvents. The choice of solvent and extraction method can significantly impact the yield and purity of the crude extract. Methanol and ethanol have been reported for the extraction of sporidesmolides. For a more targeted extraction of cyclodepsipeptides, a multi-solvent approach can be employed.

Protocol 2: Solvent Extraction of Fungal Biomass

This protocol provides two methods for extracting this compound from the harvested fungal biomass. Method A is a general methanol-based extraction, while Method B is a more selective multi-solvent extraction adapted from protocols for other fungal cyclodepsipeptides.

Materials:

-

Harvested P. chartarum biomass (wet or freeze-dried)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

n-Hexane

-

Homogenizer or blender

-

Rotary evaporator

-

Ultrasonic bath

Procedure: Method A - Methanol Extraction

-

Homogenization: Homogenize the wet or freeze-dried fungal biomass in methanol. A common ratio is 10:1 (v/w) of solvent to dry weight of biomass.

-

Extraction:

-

Macerate the homogenized mixture at room temperature for 24 hours with continuous stirring.

-

Alternatively, for a more rapid extraction, perform ultrasonication for 30-60 minutes.

-

-

Filtration: Filter the mixture to separate the methanol extract from the solid biomass.

-

Re-extraction: Repeat the extraction process on the biomass residue two more times with fresh methanol to ensure complete recovery.

-

Concentration: Combine all methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Procedure: Method B - Sequential Solvent Extraction

-

Initial Extraction: Submerge the fungal biomass in a 1:1 mixture of methanol and dichloromethane. Homogenize and allow to stand for 24 hours.

-

Partitioning: Filter the extract and concentrate it using a rotary evaporator. Resuspend the crude extract in a 1:1 mixture of ethyl acetate and water and transfer to a separatory funnel.

-

Fractionation: Shake the funnel vigorously and allow the layers to separate. Collect the upper ethyl acetate layer, which will contain the lipophilic this compound.

-

Defatting: Wash the ethyl acetate fraction with n-hexane to remove highly nonpolar lipids. Discard the hexane layer.

-

Concentration: Evaporate the ethyl acetate to dryness to yield the enriched crude extract.

Part 3: Purification of this compound

The crude extract contains a mixture of metabolites. Purification is essential to isolate this compound. This is typically achieved through chromatographic techniques.

Protocol 3: Chromatographic Purification

This protocol describes a two-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-